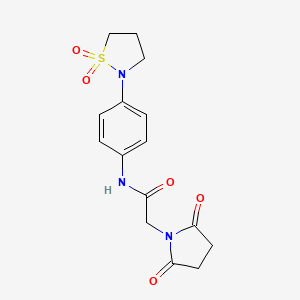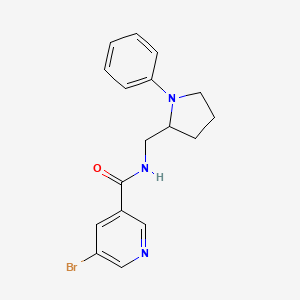
5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide is characterized by a pyrrolidine ring attached to a nicotinamide group via a methylene bridge. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
The molecular weight of this compound is 360.255. Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.Applications De Recherche Scientifique
Nicotinamide in Health and Disease
Nicotinamide, the amide form of vitamin B3 (niacin), plays a crucial role in various biological processes, including energy metabolism, DNA repair, and cell signaling. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions. Studies have highlighted nicotinamide's therapeutic potential in treating schizophrenia, showcasing its safety and lack of toxicity at therapeutic doses (Winter & Boyer, 1973). This suggests that derivatives like 5-Bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide could be explored for neurological benefits.
Nicotinamide and Chronic Conditions
Nicotinamide has been proposed as an alternative treatment for hyperphosphatemia in chronic kidney disease patients, demonstrating comparable efficacy to traditional phosphate binders but with a higher incidence of side effects (Lenglet et al., 2017). This indicates the potential of nicotinamide derivatives in managing chronic conditions, albeit with considerations for tolerability and safety profiles.
Metabolic Implications
Research has also explored the metabolic products of nicotinamide, such as N-methyl-2-pyridone-5-carboxamide (2PY), a novel uremic toxin, suggesting the importance of understanding the metabolic pathways and potential toxicities of nicotinamide derivatives (Rutkowski et al., 2003). This highlights the need for comprehensive studies on the metabolism and safety of compounds like this compound.
Therapeutic Potential
Nicotinamide riboside, another derivative, has shown promise in enhancing NAD+ metabolism in mice and humans, suggesting a potential for age-related and metabolic disorders (Trammell et al., 2016). This opens avenues for research into similar derivatives for therapeutic applications.
Orientations Futures
The future directions for research on 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide and similar compounds could involve exploring their potential biological activities and applications in drug discovery. The pyrrolidine ring is a common feature in many bioactive compounds and drugs , suggesting that this compound could have interesting biological properties worth investigating.
Propriétés
IUPAC Name |
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-14-9-13(10-19-11-14)17(22)20-12-16-7-4-8-21(16)15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPUEIJPAITLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
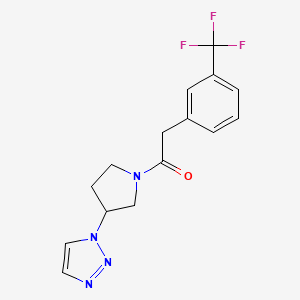
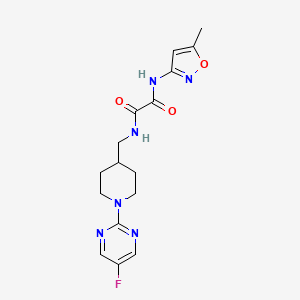
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)
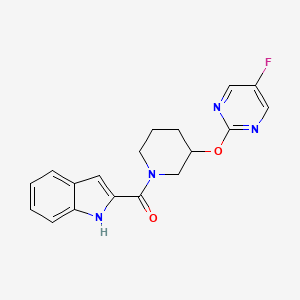

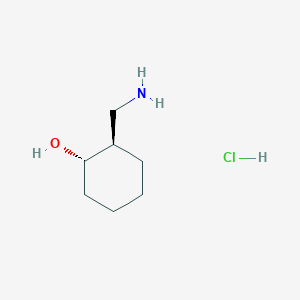
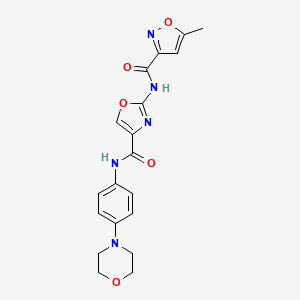

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)
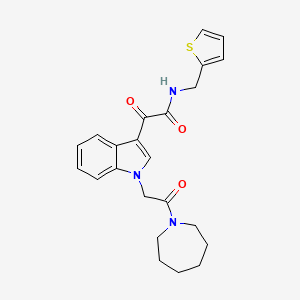

![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)
